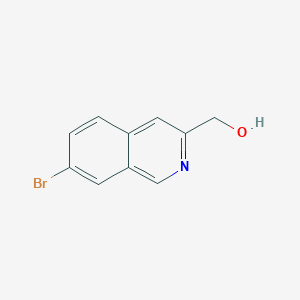

(7-Bromoisoquinolin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7-Bromoisoquinolin-3-yl)methanol is a chemical compound belonging to the class of isoquinoline derivatives. It is characterized by the presence of a bromine atom at the seventh position of the isoquinoline ring and a hydroxymethyl group at the third position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoisoquinolin-3-yl)methanol typically involves the bromination of isoquinoline derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination of isoquinoline using bromine or a brominating agent under controlled conditions to obtain 7-bromoisoquinoline. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: (7-Bromoisoquinolin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated isoquinoline derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(7-Bromoisoquinolin-3-yl)methanol has been explored for its potential as a therapeutic agent. Isoquinoline derivatives are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Study : A study investigated the synthesis of various isoquinoline derivatives, including this compound, to evaluate their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions.

Data Table: Synthesis Pathways

| Reaction Type | Reagent/Condition | Product |

|---|---|---|

| Nucleophilic Substitution | NaOH, ethanol | (7-Hydroxyisoquinolin-3-yl)methanol |

| Reduction | LiAlH4 | (7-Bromoisoquinolin-3-yl)ethanol |

| Coupling | Pd-catalyzed reaction with aryl halides | Bromo-substituted isoquinoline derivatives |

Material Science

Research has also indicated that isoquinoline derivatives can be utilized in developing advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound may enhance the performance of these materials.

Case Study : A recent study evaluated the use of various isoquinoline derivatives in OLED applications. The findings suggested that incorporating this compound into the device architecture improved efficiency and stability compared to devices without it .

Mecanismo De Acción

The mechanism of action of (7-Bromoisoquinolin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparación Con Compuestos Similares

7-Bromoisoquinoline: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

Isoquinoline-3-methanol: Lacks the bromine atom, affecting its overall reactivity and binding properties.

7-Hydroxyisoquinoline-3-methanol: Contains a hydroxyl group instead of a bromine atom, altering its chemical behavior.

Uniqueness: (7-Bromoisoquinolin-3-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Actividad Biológica

(7-Bromoisoquinolin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.

This compound is derived from isoquinoline, a structure known for its diverse pharmacological properties. The introduction of the bromine atom at the 7-position enhances its biological activity by influencing the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound primarily include:

- Kinase Inhibition : This compound has shown potential as an inhibitor of various kinases, which are crucial in signal transduction and cellular regulation.

- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, particularly in inhibiting tumor cell proliferation.

Kinase Inhibition Studies

Recent studies have focused on the inhibition of specific kinases by this compound. Notably, its effects on BRAF and Abl kinases have been documented:

| Compound | Target Kinase | IC50 (nM) | Remarks |

|---|---|---|---|

| This compound | BRAFV600E | 21 | Moderate potency compared to vemurafenib |

| This compound | Abl | 211 | Significant inhibition observed |

These values indicate that while this compound exhibits inhibitory effects, it is less potent than some established inhibitors like vemurafenib .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For instance, in vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell types by altering mitochondrial bioenergetics:

- Cell Lines Tested : A375 (melanoma), MCF-7 (breast cancer), and PC3 (prostate cancer).

- Mechanism of Action : Induction of apoptosis through mitochondrial pathways was noted, suggesting a mechanism that warrants further investigation.

Case Studies

A notable study explored the effects of this compound on melanoma cells. The findings indicated:

- Reduction in Cell Viability : Treatment with varying concentrations led to a significant decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 70 |

| 10 | 30 |

These results highlight the compound's potential as a therapeutic agent against melanoma .

Propiedades

IUPAC Name |

(7-bromoisoquinolin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUUWNGVOTYHFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.